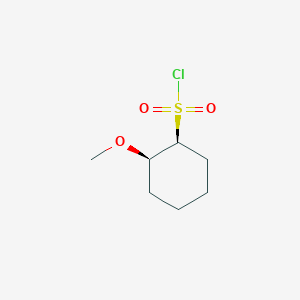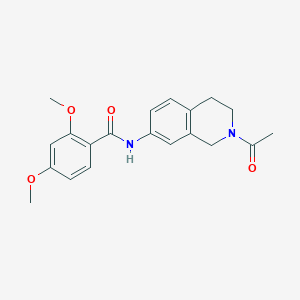
(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the isopropylbenzylidene group suggests that it might have some aromatic properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the thiazolidine ring. The exact structure would depend on the specific spatial arrangement of the atoms, which could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the thiazolidine ring and the isopropylbenzylidene group might influence its solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of derivatives synthesized from 2-thioxothiazolidin-4-one, including compounds structurally related to "(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid," were evaluated for their antimicrobial activity. These compounds have been tested against gram-positive and gram-negative bacteria, showing good to moderate activity. The synthesis processes often involve nucleophilic substitution and Knoevenagel condensation, highlighting the chemical versatility and potential of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Anticancer and Antimicrobial Activity
Further studies on thiazolone derivatives, including similar structures, have shown promising anticancer and antimicrobial activities. The research indicates that certain derivatives exhibit significant antibacterial and antifungal effects, as well as potent activity against human breast cancer cell lines. The synthesis of these compounds in water as a solvent underscores the pursuit of environmentally friendly chemical processes in medicinal chemistry research (Pansare et al., 2019).
Antimicrobial and Antifungal Efficacy
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for their antimicrobial and antifungal efficacy. This research is crucial for understanding the spectrum of biological activities these compounds can offer, including weak to moderate antibacterial and antifungal activities. Such findings are essential for the ongoing development of new drugs with potential applications in treating infectious diseases (Alhameed et al., 2019).
Trypanocidal and Anticancer Activity
Investigations into 5-enamine-4-thiazolidinone derivatives have revealed significant trypanocidal and anticancer activities. These compounds, through specific structural modifications, have shown the ability to inhibit the growth of parasites and cancer cells at sub-micromolar concentrations. This research demonstrates the potential therapeutic applications of these derivatives in treating trypanosomiasis and certain types of cancer, offering insights into their mechanism of action and the importance of the enamine fragment in their efficacy (Holota et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-9(2)11-5-3-10(4-6-11)7-13-15(21)18(17(24)25-13)12(16(22)23)8-14(19)20/h3-7,9,12H,8H2,1-2H3,(H,19,20)(H,22,23)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRLCXZNFEVPD-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

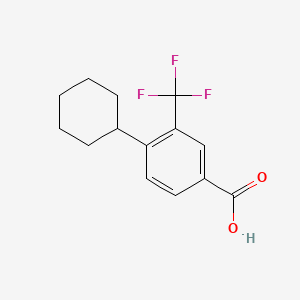
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
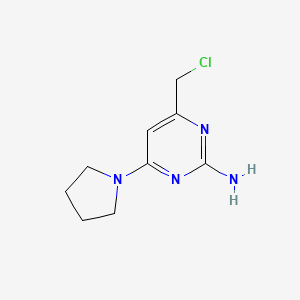

![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)
![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)
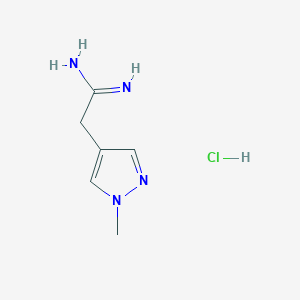
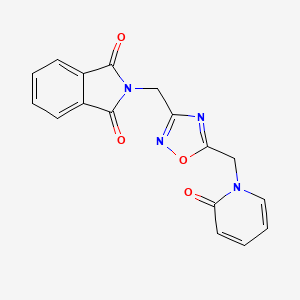
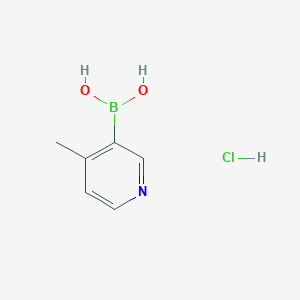
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)
